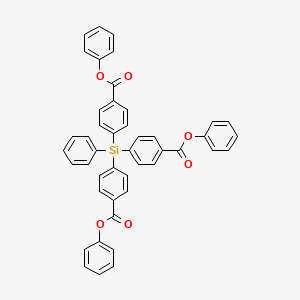
Triphenyl 4,4',4''-(phenylsilanetriyl)tribenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl 4,4’,4’'-(phenylsilanetriyl)tribenzoate is a chemical compound with the molecular formula C27H20O6Si. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenylsilanetriyl core bonded to three benzoate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl 4,4’,4’'-(phenylsilanetriyl)tribenzoate typically involves the reaction of phenylsilanetriyl chloride with benzoic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of Triphenyl 4,4’,4’'-(phenylsilanetriyl)tribenzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Triphenyl 4,4’,4’'-(phenylsilanetriyl)tribenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Triphenyl 4,4’,4’'-(phenylsilanetriyl)tribenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Employed in the study of biological pathways and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of Triphenyl 4,4’,4’'-(phenylsilanetriyl)tribenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, depending on the reaction conditions. It can also form stable complexes with metal ions, which can influence various biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Terphenyls: Aromatic hydrocarbons with similar structural features but different functional groups.
Triphenylmethane: A compound with a central carbon atom bonded to three phenyl groups.
Triphenylamine: An organic compound with a nitrogen atom bonded to three phenyl groups .
Uniqueness
Triphenyl 4,4’,4’'-(phenylsilanetriyl)tribenzoate is unique due to its phenylsilanetriyl core, which imparts distinct chemical and physical properties. This structural feature allows for versatile applications in various fields, making it a valuable compound for scientific research .
Properties
CAS No. |
52996-86-8 |
|---|---|
Molecular Formula |
C45H32O6Si |
Molecular Weight |
696.8 g/mol |
IUPAC Name |
phenyl 4-[bis(4-phenoxycarbonylphenyl)-phenylsilyl]benzoate |
InChI |
InChI=1S/C45H32O6Si/c46-43(49-36-13-5-1-6-14-36)33-21-27-40(28-22-33)52(39-19-11-4-12-20-39,41-29-23-34(24-30-41)44(47)50-37-15-7-2-8-16-37)42-31-25-35(26-32-42)45(48)51-38-17-9-3-10-18-38/h1-32H |
InChI Key |
XGNDPSSOFCJPJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=C(C=C4)C(=O)OC5=CC=CC=C5)C6=CC=C(C=C6)C(=O)OC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















